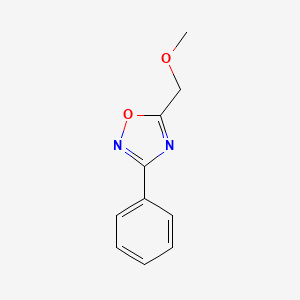![molecular formula C14H15NO B2851702 3-[(2-Methylphenyl)methoxy]aniline CAS No. 686342-66-5](/img/structure/B2851702.png)
3-[(2-Methylphenyl)methoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(2-Methylphenyl)methoxy]aniline” is a chemical compound with a molecular weight of 213.28 . It is also known by its IUPAC name “3-[(3-methylbenzyl)oxy]aniline” and has the InChI code "1S/C14H15NO/c1-11-4-2-5-12(8-11)10-16-14-7-3-6-13(15)9-14/h2-9H,10,15H2,1H3" .
Synthesis Analysis
The synthesis of anilines, which “3-[(2-Methylphenyl)methoxy]aniline” is a type of, involves various methods and applications. It includes both classical and modern approaches, with reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates .Molecular Structure Analysis
The molecular structure of “3-[(2-Methylphenyl)methoxy]aniline” is defined by its InChI code "1S/C14H15NO/c1-11-4-2-5-12(8-11)10-16-14-7-3-6-13(15)9-14/h2-9H,10,15H2,1H3" . This indicates that the compound has a single carbon atom ©, 14 hydrogen atoms (H), and one nitrogen atom (N).Physical And Chemical Properties Analysis
“3-[(2-Methylphenyl)methoxy]aniline” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Building Blocks for Synthesis of Bioactive Natural Products
Phenol derivatives, such as “3-[(2-Methylphenyl)methoxy]aniline”, have high potential as building blocks for the synthesis of bioactive natural products . They are widely researched and many synthesis methods have been developed for phenol derivatives .
Conducting Polymers
These compounds are also used in the creation of conducting polymers. The functional groups around the aromatic ring can be manipulated and transformed to achieve desired properties .
Plastics, Adhesives, and Coatings Industry
“3-[(2-Methylphenyl)methoxy]aniline” and its derivatives are commonly used in the production of plastics, adhesives, and coatings. They improve these materials’ thermal stability and flame resistance .
Antioxidants
These compounds have potential biological activities, including acting as antioxidants . They can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Ultraviolet Absorbers
“3-[(2-Methylphenyl)methoxy]aniline” and its derivatives can also act as ultraviolet absorbers . They can protect materials from the harmful effects of UV radiation .
Flame Retardants
These compounds are used as flame retardants. They can significantly slow down the spread of fire or reduce its intensity .
Potential Anti-tumor and Anti-inflammatory Effects
Research has shown that these compounds have potential anti-tumor and anti-inflammatory effects . However, more studies are needed to confirm these effects and understand their mechanisms .
Catalysts in Demethylation Reactions
The use of “3-[(2-Methylphenyl)methoxy]aniline” in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols . Bronsted acid HBr and Lewis acid BBr 3 can coordinate with electron-rich sites in organic compounds and enhance the outcome of organic reactions .
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
It is known that similar compounds have been used in the synthesis of antidepressant molecules . These molecules typically target neurotransmitter systems in the brain, such as the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
For instance, it could bind to receptors or enzymes, modulating their activity and leading to changes in neurotransmitter levels .
Biochemical Pathways
Given its potential role in the synthesis of antidepressants , it may influence pathways related to neurotransmitter synthesis, release, reuptake, and degradation.
Pharmacokinetics
The molecular weight of 21327 suggests that it may have suitable properties for oral absorption and distribution throughout the body .
Result of Action
If it acts similarly to other antidepressants, it may lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially leading to improved mood and reduced depressive symptoms .
Propriétés
IUPAC Name |
3-[(2-methylphenyl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-5-2-3-6-12(11)10-16-14-8-4-7-13(15)9-14/h2-9H,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFASJXOXPAEGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylphenyl)methoxy]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

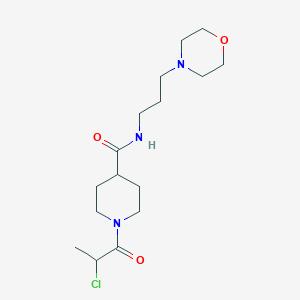
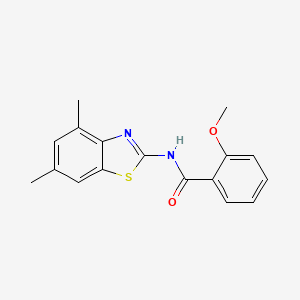
acetate](/img/structure/B2851621.png)

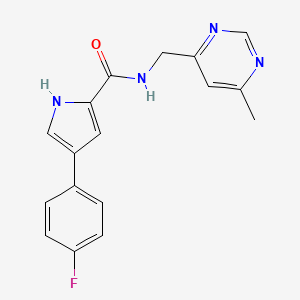
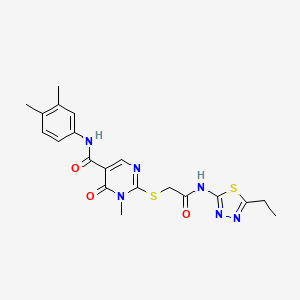


![N-{3-[(2-methoxyphenyl)sulfamoyl]-4-methylphenyl}cyclopropanecarboxamide](/img/structure/B2851635.png)
![N-(1-adamantyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2851636.png)

![3-Methyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2851640.png)
